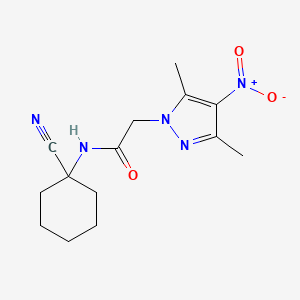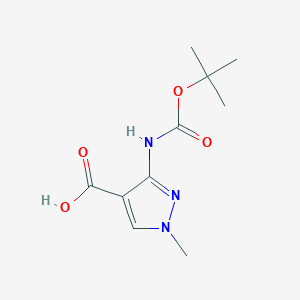
3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The tert-butoxycarbonyl (Boc) group is commonly used in organic chemistry as a protecting group for amines . It’s often used in peptide synthesis .
Synthesis Analysis
The Boc group can be advantageous in peptide synthesis, especially for hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis of peptides using the Boc group often involves the use of hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of compounds with the Boc group can vary widely. For example, the molecular formula of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is C15H21NO4 .Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . The Boc group can also be removed by treatment with hydrogen fluoride (HF) .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely. For example, the molecular weight of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is 279.33 .作用機序
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.
Mode of Action
The mode of action of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino function in peptide synthesis . It can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
Given its potential role in peptide synthesis, it could influence pathways involving protein synthesis and modification .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptide or protein targets it interacts with. Given its potential role in peptide synthesis, it could influence the structure and function of proteins in the body .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain ionic liquids have been found to enhance the deprotection of Boc amino acids at high temperatures .
実験室実験の利点と制限
Boc-amino-pyrazole-carboxylic acid has several advantages in lab experiments. This compound is relatively easy to synthesize and can be used in the synthesis of a wide range of organic compounds. Boc-amino-pyrazole-carboxylic acid is also stable under a wide range of conditions, which makes it useful in various lab experiments.
However, there are also limitations to using Boc-amino-pyrazole-carboxylic acid in lab experiments. This compound can be expensive to purchase, which can limit its use in certain research projects. Additionally, Boc-amino-pyrazole-carboxylic acid can be difficult to purify, which can lead to impurities in the final product.
将来の方向性
There are several future directions for the use of Boc-amino-pyrazole-carboxylic acid in scientific research. One potential application is in the synthesis of new peptides and other organic compounds with unique biological activity. Boc-amino-pyrazole-carboxylic acid can also be used in the development of new drugs and other biomedical applications.
Another future direction for the use of Boc-amino-pyrazole-carboxylic acid is in the study of its mechanism of action. Further research is needed to understand how this compound interacts with other molecules and how it can be used to synthesize new organic compounds.
Conclusion:
Boc-amino-pyrazole-carboxylic acid is a unique compound that has gained significant attention in scientific research due to its properties. This compound is commonly used in the synthesis of peptides and other organic compounds, and has several advantages and limitations in lab experiments. Further research is needed to fully understand the mechanism of action of Boc-amino-pyrazole-carboxylic acid and its potential applications in drug development and other biomedical applications.
合成法
The synthesis of Boc-amino-pyrazole-carboxylic acid involves the reaction of tert-butyl carbazate with 4-chloro-1-methylpyrazole-3-carboxylic acid in the presence of a base. The reaction yields Boc-amino-pyrazole-carboxylic acid as a white solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Boc-amino-pyrazole-carboxylic acid has been extensively used in scientific research due to its unique properties. This compound is commonly used in the synthesis of peptides, which are important in drug development and other biomedical applications. Boc-amino-pyrazole-carboxylic acid is also used in the synthesis of other organic compounds, including heterocycles and natural products.
Safety and Hazards
特性
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-6(8(14)15)5-13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLCSLYRVSPJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1654723-08-6 |
Source


|
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide](/img/structure/B2616792.png)
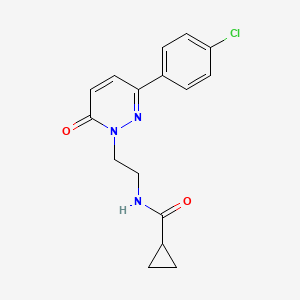
![N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2616799.png)
![Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2616800.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2616801.png)
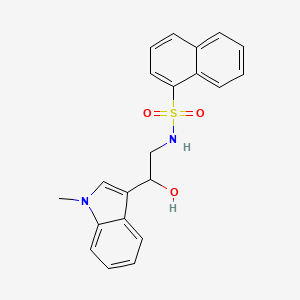
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

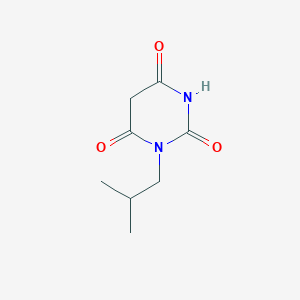
![2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2616807.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616810.png)

